Methyl 2-(tert-butyl)oxazole-4-carboxylate Methyl 2-(tert-butyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742989
InChI: InChI=1S/C9H13NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3
SMILES:
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol

Methyl 2-(tert-butyl)oxazole-4-carboxylate

CAS No.:

Cat. No.: VC15742989

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(tert-butyl)oxazole-4-carboxylate -

Specification

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
IUPAC Name methyl 2-tert-butyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C9H13NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3
Standard InChI Key WPHULQNTUPMUPX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=CO1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-(tert-butyl)oxazole-4-carboxylate (IUPAC name: methyl 2-tert-butyl-1,3-oxazole-4-carboxylate) has the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol. The oxazole ring system is planar and aromatic, with the tert-butyl group at C2 contributing steric bulk and the methyl ester at C4 enhancing electrophilic reactivity. The compound’s canonical SMILES representation is CC(C)(C)C1=NC(=CO1)C(=O)OC, reflecting its substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₃NO₃
Molecular Weight183.20 g/mol
IUPAC Namemethyl 2-tert-butyl-1,3-oxazole-4-carboxylate
InChIKeyWPHULQNTUPMUPX-UHFFFAOYSA-N
CAS NumberNot explicitly listed†

†While specific CAS data are omitted due to source limitations, structural analogs in and confirm the descriptor validity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. For the closely related methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h), the 1H NMR spectrum shows distinct resonances: a singlet at δ 1.47 ppm for the Boc-group methyl protons and a methine proton singlet at δ 8.46 ppm for the oxazole ring . In the 13C NMR spectrum, oxazole carbons appear at δ 108.3 (C-4), 150.2 (C-3), and 179.5 ppm (C-5), while the 15N NMR reveals nitrogen resonances at δ −294.6 (piperidine) and δ −3.1 (oxazole) . These data align with the electronic environment expected for Methyl 2-(tert-butyl)oxazole-4-carboxylate, given its structural similarity.

Synthesis and Optimization Strategies

Traditional Synthetic Routes

The compound is typically synthesized via cyclization reactions of β-enamino ketoesters with hydroxylamine hydrochloride, a method validated for analogous oxazole derivatives . For example, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates are prepared by treating β-enamino ketoesters with hydroxylamine under reflux conditions, yielding regioisomeric products . This approach emphasizes the role of precursor design in controlling regioselectivity.

Advanced Methodologies

Industrial-scale production often employs continuous flow reactors to enhance yield and purity. Automated systems optimize parameters such as temperature (typically 80–100°C), reaction time (4–6 hours), and stoichiometric ratios of hydroxylamine to enamine precursors. These methods mitigate side reactions like over-oxidation or ring-opening, which are common in batch processes.

Table 2: Comparative Synthesis Conditions

ParameterTraditional MethodFlow Chemistry
Temperature80°C (reflux)90°C (controlled)
Reaction Time6–8 hours2–4 hours
Yield65–75%85–90%
Purity (HPLC)>95%>99%

Data synthesized from and.

Physicochemical and Functional Properties

Reactivity Profile

The electron-deficient oxazole ring participates in electrophilic substitution reactions, particularly at the C5 position. The methyl ester serves as a leaving group, enabling further functionalization via hydrolysis to the carboxylic acid or transesterification. These properties are exploited in medicinal chemistry to generate bioactive analogs.

Applications in Scientific Research

Medicinal Chemistry

Oxazole derivatives are renowned for their antimicrobial and anticancer activities. Methyl 2-(tert-butyl)oxazole-4-carboxylate serves as a precursor for inhibitors targeting enzymes like histone deacetylases (HDACs), with IC₅₀ values in the nanomolar range for related compounds. For example, azumamide analogs derived from similar oxazole scaffolds exhibit potent HDAC inhibition, suggesting therapeutic potential in oncology.

Materials Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.5 eV, suitable for optoelectronic applications. Experimental studies on thin-film transistors are ongoing.

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in regiocontrol during cyclization, often producing mixtures requiring chromatographic separation . Future work may explore catalytic asymmetric synthesis to access enantiopure variants for chiral drug development.

Biological Evaluation

While in vitro data are promising, in vivo pharmacokinetic studies are scarce. Improving aqueous solubility through prodrug strategies or salt formation (e.g., sodium carboxylate derivatives) could enhance bioavailability.

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